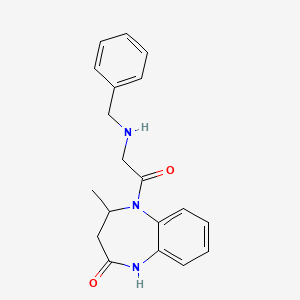

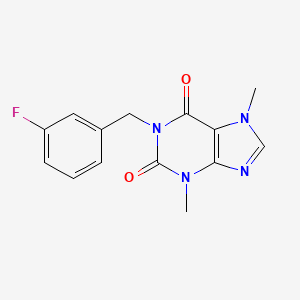

N'-苯亚甲基-2-(2-嘧啶硫基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

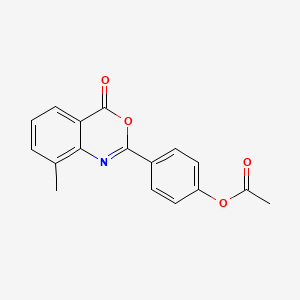

N'-benzylidene-2-(2-pyrimidinylthio)acetohydrazide is a chemical compound that has been synthesized and characterized through various analytical techniques. It belongs to a class of compounds known for their potential in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of N'-benzylidene-2-(2-pyrimidinylthio)acetohydrazide involves several steps, starting from base compounds through a series of chemical reactions leading to the final product. These compounds are typically characterized using elemental analysis, IR, NMR, and sometimes X-ray crystallography to confirm their structure (Demir et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using X-ray diffraction techniques, providing insights into their crystallographic parameters and confirming the geometry of the molecules. Advanced computational methods, like Hartree–Fock and density functional methods, are also employed to optimize the molecular structure and compare it with experimental results (Inkaya et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing a range of chemical properties that are of interest for synthetic chemistry and potential pharmaceutical applications. Their reactivity has been explored in contexts such as cyclization reactions and their interaction with different chemical agents to form novel compounds (Berezin et al., 2014).

科学研究应用

抗菌和抗结核活性

N'-苯亚甲基-2-(2-嘧啶硫基)乙酰肼衍生物表现出显著的生物活性。在一项研究中,通过缩合反应合成的衍生物表现出显着的抗菌、抗真菌和抗结核活性。这些化合物针对多种菌株进行了评估,如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓性葡萄球菌、白色念珠菌、黑曲霉、棒曲霉和结核分枝杆菌 H37RV,显示出良好的活性谱。这表明它们在抗菌和抗真菌研究领域有进一步研究的潜力(Soni & Patel, 2017)。

抗炎活性

另一项研究重点关注吡啶、嘧啶酮和恶嗪酮作为抗炎剂的合成。这些化合物以柠檬酸为起始原料合成,突出了创建潜在抗炎药的方法。药理学筛选表明,许多这些化合物具有与参考药泼尼松龙相当的抗炎活性,表明它们在抗炎药物开发中具有前景(Amr, Sabry, & Abdulla, 2007)。

抗癌活性

该化合物还在癌症研究中具有相关性,其中像 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 这样的衍生物被开发为口服组蛋白脱乙酰酶 (HDAC) 抑制剂。这种特定化合物以亚微摩尔浓度抑制 HDAC 1-3 和 11,阻断癌细胞增殖,并诱导细胞周期停滞和凋亡。在体内表现出显着的抗肿瘤活性,它已进入临床试验,为癌症治疗提供了新途径(Zhou et al., 2008)。

氟化物传感

氟化物传感器开发的研究也看到了酰肼衍生物的应用。为此目的合成的化合物在比色法和荧光光谱法中对氟离子表现出特异性响应,强调了它们作为各种分析应用中选择性氟化物传感器的潜力(Jose et al., 2018)。

作用机制

The mechanism of action of “N’-benzylidene-2-(2-pyrimidinylthio)acetohydrazide” is related to its potential anticancer activity. It has been shown to inhibit telomerase, an enzyme that is often overactive in cancer cells . The compound was found to exhibit significant broad-spectrum anticancer activity against several cancer cell lines .

未来方向

The future directions for research on “N’-benzylidene-2-(2-pyrimidinylthio)acetohydrazide” could involve further exploration of its anticancer properties and potential as a telomerase inhibitor . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

属性

IUPAC Name |

N-[(E)-benzylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-19-13-14-7-4-8-15-13)17-16-9-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYSDRWEGQGEEA-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)